
Rhodium triiodide
Overview
Description
Rhodium triiodide (RhI₃) is a rhodium(III) halide compound with significant industrial applications, particularly as a catalyst in the low-pressure carbonylation of methanol to produce acetic acid . Its synthesis involves electrolysis of nano-rhodium powder in hydroiodic acid (HI), achieving high conversion rates (≥99.9%) and purity . Structurally, RhI₃ forms complexes with iodide ligands, such as in bis(triorganophosphine)rhodium(I) iodide dimers, where Rh–I bond distances range from 2.690–2.716 Å . This compound is notable for its stability under catalytic conditions and its role in facilitating critical reaction intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-aminosalicylic acid typically involves the nitration of salicylic acid to produce 3-nitrosalicylic acid, followed by catalytic hydrogenation reduction and dehalogenation hydrogenolysis reactions . The process can be summarized as follows:
Nitration: Salicylic acid is nitrated using a nitration agent to produce 3-nitrosalicylic acid.
Catalytic Hydrogenation Reduction: The 3-nitrosalicylic acid undergoes catalytic hydrogenation reduction in the presence of a catalyst and hydrogen donors.
Dehalogenation Hydrogenolysis: The final step involves dehalogenation hydrogenolysis to yield 3-aminosalicylic acid.
Industrial Production Methods
The industrial production of 3-aminosalicylic acid follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of cheaper raw materials and efficient catalysts is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Aminosalicylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group in 3-nitrosalicylic acid can be reduced to an amine group.
Substitution: The amine and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 3-Aminosalicylic acid from 3-nitrosalicylic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Catalysis
Rhodium triiodide is extensively used as a catalyst in organic synthesis , particularly in the production of fine chemicals and pharmaceuticals. It facilitates various reactions due to its ability to enhance reaction rates and selectivity.
- Key Reactions :
- Carbonylation Reactions : this compound is instrumental in synthesizing acetic acid and acetic anhydride through carbonylation processes involving methanol and other substrates .
- Hydroformylation : It acts as a catalyst in the hydroformylation of alkenes, converting them into aldehydes with high efficiency.
Reaction Type | Substrates | Products |
---|---|---|
Carbonylation | Methanol + CO | Acetic Acid |
Hydroformylation | Alkenes | Aldehydes |
Material Science
This compound plays a crucial role in the development of advanced materials:
- Conductive Polymers : Its unique electronic properties make it suitable for creating conductive polymers that can be used in electronic devices.
- Nanomaterials : this compound is utilized in synthesizing nanomaterials, which are essential for various applications, including sensors and catalysts.
Analytical Chemistry
In analytical chemistry, this compound serves as an effective reagent:
- Spectroscopy : It is employed in spectroscopic techniques for detecting and quantifying trace elements in different samples. Its ability to form stable complexes enhances the sensitivity of these methods .
Electrochemistry
This compound has notable applications in electrochemical systems:
- Sensors : It improves the efficiency and stability of sensors used for detecting various analytes.
- Batteries : The compound is explored for its potential use in battery technology, where it may enhance charge storage capabilities .
Biological Applications
Recent studies have highlighted the potential of rhodium complexes, including this compound, in biological contexts:
- Antitumor Activity : Rhodium complexes have been investigated for their ability to inhibit cancer cell growth. They may serve as promising candidates for developing new anticancer drugs due to their unique reactivity and structural properties .
- Enzyme Inhibition : Rhodium(III) complexes are studied as enzyme inhibitors, showing potential in drug discovery research by targeting specific biological pathways .
Biological Application | Mechanism | Potential Use |
---|---|---|
Antitumor | Inhibition of cancer cell growth | Drug development |
Enzyme inhibition | Targeting specific enzymes | Therapeutic agents |
Case Study 1: Carbonylation Process
A study demonstrated that this compound effectively catalyzes the carbonylation of methanol to acetic acid with high yields. The reaction conditions were optimized to achieve maximum efficiency, highlighting its industrial relevance .
Research into rhodium(III) complexes revealed their potential as anticancer agents. Various ligand modifications were explored to enhance their selectivity and reduce side effects compared to traditional chemotherapeutics .
Mechanism of Action
The mechanism of action of 3-aminosalicylic acid involves the inhibition of folic acid synthesis. It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid. This inhibition slows down the growth and multiplication of bacteria, making it effective against Mycobacterium tuberculosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Rhodium Halides
Key Differences :
- RhI₃ is uniquely effective in methanol carbonylation due to iodide's ability to stabilize rhodium intermediates, whereas RhCl₃ and RhBr₃ are more commonly used in hydrogenation and redox reactions .
- Rh–I bonds are longer and more polarizable than Rh–Cl/Rh–Br bonds, influencing catalytic activity in electron-transfer processes .
Other Metal Triiodides
Key Insights :
- RhI₃’s ionic bonding contrasts with the covalent character of NI₃ and the hybrid ionic-covalent bonds in tin perovskites .
- Unlike BiI₃ and SnI₃ perovskites, RhI₃’s catalytic utility stems from rhodium’s variable oxidation states (e.g., Rh⁺/Rh³⁺) .
Triiodide-Containing Complexes
Structural Notes:
- In RhI₃, iodide acts as a terminal ligand, whereas in cesium polyiodides, I₃⁻ forms extended networks .
- Triiodide encapsulation in organic cations (e.g., thiazolo-thiazinium) enhances iodine retention, unlike RhI₃’s ionic dissociation in solution .
Environmental and Economic Considerations
Advantages of RhI₃ :
- Superior catalytic selectivity and recyclability in acetic acid synthesis compared to Ir catalysts .
- Electrolysis-based synthesis reduces environmental impact vs. traditional methods .
Research Findings and Data
- Dissolution Rate Optimization: RhI₃’s dissolution in methanol carbonylation is enhanced by adjusting HI concentration, reducing acetic acid plant startup time by 30% .
- Thermal Analysis : RhI₃ remains stable up to 300°C, critical for sustained catalytic activity .
- Electronic Structure : Rhodium’s d⁶ configuration in RhI₃ facilitates oxidative addition steps in catalytic cycles .
Biological Activity
Rhodium triiodide (RhI) is a metal complex that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article delves into the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is a coordination compound formed from rhodium and iodine. It is characterized by its unique electronic properties and structural attributes, which influence its biological activity. The compound can exist in different oxidation states, with RhI being one of the more stable forms.
Anticancer Activity
Recent studies have highlighted the potential of Rhodium complexes, including RhI, as anticancer agents. The biological activity of these compounds is often attributed to their ability to interact with DNA and disrupt cellular processes.
- DNA Intercalation : Rhodium complexes have been shown to intercalate into DNA strands, which can inhibit DNA replication and transcription. This mechanism is particularly effective against cancer cells that are rapidly dividing and may not effectively repair DNA damage .
- Oxidative Stress Induction : this compound can induce oxidative stress within cells, leading to increased levels of reactive oxygen species (ROS). This oxidative environment can trigger apoptosis in cancer cells while sparing normal cells .
- Mitochondrial Dysfunction : Studies indicate that Rhodium complexes can disrupt mitochondrial dynamics, affecting energy metabolism in cancer cells. For instance, a Rh(III) complex was observed to reduce oxidative phosphorylation in breast cancer cells while increasing glycolysis, suggesting a metabolic shift that favors cell death in malignant cells .
Case Studies
Several case studies have documented the efficacy of rhodium-based compounds in preclinical models:
- Ehrlich Ascites Carcinoma : In vivo studies demonstrated that Rh(II) citrate significantly reduced tumor size and prolonged survival in mice models of Ehrlich ascites carcinoma when combined with nanoparticles .
- Breast Cancer Models : A recent study involving a rhodium(III) bipyridylsulfonamide complex showed selective cytotoxicity against SKBr3 breast cancer cells while sparing non-cancerous HB2 cells. This selectivity was attributed to the compound's ability to disrupt actin cytoskeleton organization and impair mitochondrial function .
Comparative Biological Activity
The following table summarizes the biological activities of various rhodium complexes compared to traditional chemotherapeutics:
Compound | Activity Type | Target Cells | Mechanism of Action |
---|---|---|---|
RhI | Anticancer | Cancer Cells | DNA Intercalation, Oxidative Stress |
Cisplatin | Anticancer | Various Cancers | DNA Cross-linking |
Rh(II) Citrate | Anticancer | Ehrlich Ascites | Induces Apoptosis |
Rh(III) Complex | Anticancer | SKBr3 Breast Cancer | Disrupts Mitochondrial Dynamics |
Safety and Toxicology
While exploring the therapeutic potential of this compound, it is crucial to consider its safety profile. Toxicological studies indicate that high doses can cause adverse effects such as respiratory distress and somnolence in animal models . Therefore, further research is necessary to optimize dosages and minimize toxicity while maximizing therapeutic efficacy.
Q & A
Basic Research Questions
Q. What established methods are used to synthesize rhodium triiodide, and how can reaction parameters be optimized for purity?
this compound (RhI₃) synthesis typically involves direct reaction of rhodium metal with iodine under controlled conditions. Parameters such as temperature (150–200°C), iodine stoichiometry, and solvent selection (e.g., anhydrous ethanol) critically influence purity. Optimization requires iterative testing with characterization via X-ray diffraction (XRD) and elemental analysis to confirm crystallinity and stoichiometry . Post-synthesis purification steps, such as recrystallization in non-polar solvents, can mitigate impurities like unreacted iodine .
Q. What characterization techniques are essential for verifying this compound’s structural and electronic properties?
Key techniques include:
- XRD : To confirm crystal structure and phase purity.
- UV-Vis spectroscopy : To analyze electronic transitions and ligand interactions (e.g., iodine coordination) .
- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition pathways.
- Energy-dispersive X-ray spectroscopy (EDS) : For elemental composition validation. Reproducibility requires adherence to standardized protocols, as outlined in experimental methodology guidelines .
Q. How is this compound utilized as a catalyst in methanol carbonylation, and what factors influence its efficiency?
In methanol carbonylation to acetic acid, RhI₃ acts as a catalyst precursor, forming active Rh complexes in situ. Efficiency depends on:
- Solvent system : Polar solvents enhance ionic dissociation, improving catalytic activity.
- Iodide concentration : Higher iodide levels stabilize active Rh species but may promote side reactions.
- Temperature gradients : Optimal activity occurs between 150–180°C, balancing reaction kinetics and catalyst stability .
Advanced Research Questions
Q. How do ligand structural variations in this compound complexes affect catalytic selectivity in hydroformylation?
Ligands such as tri(3-pyridyl)phosphine modify RhI₃’s electronic environment, altering substrate binding and transition-state energetics. Advanced studies compare ligand basicity (e.g., pyridyl vs. phenyl groups) using NMR and DFT calculations to correlate steric/electronic effects with regioselectivity (n/iso aldehyde ratios). For example, pyridyl ligands reduce n-selectivity due to weaker Rh-P bonding under CO pressure .
Q. What experimental approaches resolve contradictions in reported catalytic activities of this compound under varying pressures?
Contradictions often arise from differences in:
- Pressure calibration : Use in situ X-ray diffraction under controlled pressure (e.g., diamond anvil cells) to monitor structural changes .
- Reaction phase : Heterogeneous vs. homogeneous conditions alter active species.
- Data normalization : Standardize activity metrics (e.g., turnover frequency) against Rh loading and iodide concentration. Statistical analysis of triplicate trials, as in redox titration protocols, minimizes variability .
Q. How can computational modeling elucidate the electronic structure of this compound in catalytic cycles?
Density functional theory (DFT) simulations map RhI₃’s frontier orbitals, predicting redox potentials and intermediate stability. For instance, modeling the Rh⁰/Rhᴵ transition during CO insertion clarifies rate-limiting steps. Validate models with experimental EXAFS data to refine coordination geometries .
Q. What strategies improve this compound’s stability under oxidative or high-temperature conditions?
- Ligand engineering : Bulky ligands (e.g., phosphines) shield Rh centers from oxidation.
- Support matrices : Encapsulation in mesoporous alumina scaffolds reduces sintering at elevated temperatures.
- Additives : Iodide scavengers (e.g., tetraethylammonium salts) mitigate iodine loss during reactions .
Q. How does mechanical pressure alter the electrical conductivity of this compound-based materials?
High-pressure studies (e.g., >5 GPa) using synchrotron X-ray diffraction reveal structural compression, enhancing iodine orbital overlap and charge transport. Compare with polyiodides like TEAI, where pressure induces metallic behavior via I⁻···I₂ interactions .
Q. Methodological Guidance
Q. What protocols ensure reproducibility in this compound-based catalytic studies?
- Detailed synthetic logs : Document reaction times, solvent batches, and purification steps.
- Control experiments : Include blank trials (no catalyst) and reference catalysts (e.g., RhCl₃).
- Data sharing : Deposit raw XRD/spectra in open repositories with metadata (e.g., beamline parameters) .
Q. How should researchers formulate hypothesis-driven questions for this compound studies?
Align questions with gaps in mechanistic understanding (e.g., “How does iodide ligand lability influence RhI₃’s oxidative addition kinetics?”). Use PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to ensure specificity and testability .
Properties
IUPAC Name |
rhodium(3+);triiodide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3HI.Rh/h3*1H;/q;;;+3/p-3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAHUXSHRWNTOD-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Rh+3].[I-].[I-].[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I3Rh | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6189 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15492-38-3 | |
Record name | Rhodium iodide (RhI3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15492-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rhodium iodide (RhI3) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015492383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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